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molecular formula C14H18O3 B3032963 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione CAS No. 65094-68-0

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione

Cat. No. B3032963
M. Wt: 234.29 g/mol
InChI Key: PMCKZAHMLHCQQZ-UHFFFAOYSA-N
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Patent
US04087540

Procedure details

1,2,3,6-tetrahydro-4-(4-methyl-3-pentenyl)phthalic anhydride (VIII, Z=O) (1000g) and boron trifluoride etherate (100 g.) in 1 liter of benzene was refluxed for one and one-half hours. Work-up, using standard techniques, gave in almost quantitative yield crude 1,2,3,4,5,6,7,8-octahydro-5,5-dimethyl-2,3-naphthalenedicarboxylic acid anhydride (VII, X=O; R is the radical C). The cyclized anhydride (1 mole) was heated slowly to 250° C. with 200 ml. of ammonium hydroxide (s.g. 0.91) until ammonia no longer was liberated, using a condenser of a length which allowed ready evaporation of water. The resulting 1,2,3,4,5,6,7,8-octahydro-5,5-dimethyl-2,3-naphthalenedicarboximide (VII, X=NH; R is the radical C) was dissolved in 500 ml. of 2N sodium hydroxide in ethyl alcohol with warming, the solution was evaporated to dryness in vacuo, and the resulting sodium salt of the imide was suspended in 500 ml. of dioxane and treated with trichloromethanesulfenyl chloride (1.1 moles) in 200 ml. of dioxane with gentle stirring. The reaction was completed by heating at 80° C. for thirty minutes. The mixture was allowed to stand overnight, concentrated in vacuo, and the residue was crystallized from ethyl alcohol (or benzene) to give a yield of 91% of the title compound.
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1000g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])=[CH:3][CH2:4][CH2:5][C:6]1[CH2:7][CH:8]2[C:13](=[O:14])[O:12][C:10](=[O:11])[CH:9]2[CH2:15][CH:16]=1.B(F)(F)F.CCOCC>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:17])[CH2:3][CH2:4][CH2:5][C:6]2[CH2:7][CH:8]3[C:13]([O:12][C:10](=[O:11])[CH:9]3[CH2:15][C:16]1=2)=[O:14] |f:1.2|

Inputs

Step One
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCCC=1CC2C(C(=O)OC2=O)CC1)C
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 1000g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C=2CC3C(CC2CCC1)C(=O)OC3=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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